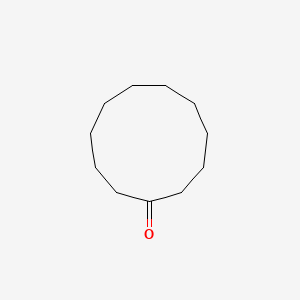
シクロウンデカンオン
概要
説明
Synthesis Analysis
The synthesis of cyclic ketones like cycloundecanone often involves strategies to form the large ring structure efficiently while introducing the ketone functionality. Although specific studies on cycloundecanone are limited, related compounds like cyclobutenones have been synthesized through reactions that involve ring expansion or contraction methods, showcasing the versatility of cyclic ketones in synthesis (Peng-hao Chen & Guangbin Dong, 2016).
Molecular Structure Analysis
Cycloundecanone, due to its 11-membered ring, is expected to exhibit interesting conformational properties. Studies on similar cyclic structures have shown that such compounds can exist in multiple conformations, influenced by factors such as ring strain and substituent effects. For example, the conformations of cycloundecane have been studied, revealing a mixture of conformations at low temperatures (D. Pawar et al., 2006).
科学的研究の応用
回転分光法
シクロウンデカンオンは、チャープパルスフーリエ変換マイクロ波分光法と計算化学を用いて研究されてきました {svg_1}. 回転スペクトルには9つのコンフォメーションが観察され、実験的および理論的な回転定数の比較、ならびに観察されたおよび予測された回転遷移のタイプから特定されました {svg_2}.
コンフォメーション解析
シクロウンデカンオンのコンフォメーションランドスケープは、広範囲にわたって研究されてきました。 シクロウンデカンオンのような中環は、より大きな環の合成における試薬としての使用、医薬品化学における使用、および小環(3〜7員環)と大環(環に12個以上の原子を持つ)の間の構造的遷移を構成するため、注目されています {svg_3}.
有機合成
シクロウンデカンオンは、その独特の特性と動作モードのために有機合成で使用されます {svg_4}. 新規薬剤開発のための基本的な構成要素としての役割を果たすなど、用途において多様性を示しています {svg_5}.
触媒作用
シクロウンデカンオンは、触媒作用にも使用されます {svg_6}. そのユニークな構造と特性は、さまざまな触媒プロセスにおいて貴重な成分となっています {svg_7}.
創薬
シクロウンデカンオンは、新規薬剤開発のための基本的な構成要素としての役割を果たしています {svg_8}. そのユニークな構造と特性は、新しい医薬品開発において貴重な成分となっています {svg_9}.
結晶構造解析
シクロウンデカンオンとのデルタシクロデキストリン複合体の結晶構造は、4つのゲスト分子を含む頭部-頭部二量体単位からなるチャネル型構造を示しています {svg_10}. この特性は、結晶学の分野で有用です {svg_11}.
Safety and Hazards
Safety measures for handling Cycloundecanone include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
The future directions of Cycloundecanone research could involve further investigation of its conformational landscape, as well as its potential applications in various fields . The conformational landscape of Cycloundecanone has been investigated using chirped-pulse Fourier transform microwave spectroscopy and computational calculations . Nine conformations were observed in the rotational spectrum .
作用機序
Target of Action
Cycloundecanone is believed to exert its effects by inhibiting specific enzymes and metabolic pathways .
Mode of Action
The mode of action of Cycloundecanone involves the inhibition of specific enzymes and metabolic pathways . This inhibition disrupts the normal functioning of these targets, leading to the observed antimicrobial effects .
Biochemical Pathways
It is known that cycloundecanone interferes with the metabolic pathways of various microorganisms, leading to their inhibition .
Result of Action
The result of Cycloundecanone’s action is the inhibition of growth in various microorganisms, including bacteria, fungi, and viruses . This makes Cycloundecanone a potential candidate for the development of new antimicrobial agents .
生化学分析
Biochemical Properties
Cycloundecanone plays a significant role in biochemical reactions due to its reactivity and conformational flexibility. It interacts with various enzymes, proteins, and other biomolecules. For instance, cycloundecanone can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving the ketone group. Additionally, cycloundecanone may interact with binding proteins that recognize its cyclic structure, facilitating its participation in biochemical pathways .
Cellular Effects
Cycloundecanone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Cycloundecanone can also affect cellular metabolism by altering the flux of metabolic intermediates, thereby impacting energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, cycloundecanone exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, cycloundecanone may inhibit the activity of certain dehydrogenases by forming a stable complex with the enzyme, preventing substrate binding. Additionally, cycloundecanone can influence gene expression by interacting with transcriptional regulators, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cycloundecanone have been studied over various time periods. Cycloundecanone exhibits stability under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term studies have shown that cycloundecanone can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of cycloundecanone vary with different dosages in animal models. At low doses, cycloundecanone may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses .
Metabolic Pathways
Cycloundecanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, cycloundecanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in certain cellular compartments. Cycloundecanone’s distribution can affect its localization and concentration within different tissues, influencing its overall biological activity .
Subcellular Localization
Cycloundecanone’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects. The localization of cycloundecanone can impact its activity and function, as it may interact with different sets of biomolecules in various subcellular environments .
特性
IUPAC Name |
cycloundecanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOSSYJVWXLPTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236645 | |
| Record name | Cycloundecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878-13-7 | |
| Record name | Cycloundecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloundecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000878137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOUNDECANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloundecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloundecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOUNDECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KH5U4Y92L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research using chirped-pulse Fourier transform microwave spectroscopy and computational calculations identified nine distinct conformations of Cycloundecanone. The most abundant conformer, stabilized by transannular H···H and eclipsed HCCH interactions, dominates the rotational spectrum. []
A: Yes, Cycloundecanone readily forms inclusion complexes with δ-cyclodextrin (δ-CD). In fact, Cycloundecanone shows a higher binding affinity to δ-CD compared to smaller cyclodextrins (α-, β-, and γ-CD) due to a better fit within the larger cavity of δ-CD. [, ]
A: X-ray crystallography reveals a channel-type structure for the Cycloundecanone/δ-CD complex. This structure comprises head-to-head dimer units of δ-CD, with each dimer encapsulating four Cycloundecanone molecules. [, ]
A: Cycloundecanone acts as a guest molecule within the hydrophobic cavity of an octanuclear coordination cage. Studies utilizing a fluorescence displacement assay demonstrate a strong binding affinity (K = 1.2 × 10^6 M^−1), with Cycloundecanone occupying approximately 50% of the cavity volume. []
A: While Cycloundecanone itself doesn't participate in PET, it serves as a valuable tool in these studies. By competitively binding to the cage and displacing electron-accepting guests, Cycloundecanone helps confirm that PET occurs specifically between the cage framework and the intended guest molecule. []
A: Yes, Cycloundecanone can be synthesized via a five-carbon ring-expansion reaction starting from a cyclohexane derivative. This reaction utilizes a 3-hydroxy-2-silyloxyprop-1-en-1-yl unit, functioning similarly to a C=C double bond in a Cope rearrangement. []
A: The stereochemistry of the cyclohexane derivative impacts the final product distribution. While the trans isomer yields predominantly (2E,8E)-cycloundeca-2,8-dien-1-one, the cis isomer produces a mixture of (2E,8E)- and (2E,8Z)-isomers in a 1:3 ratio. []
A: Yes, a multistep synthesis starting with an ω-bromocarboxylic acid can yield Cycloundecanone. The process involves forming a diamide disulfide, followed by reductive cleavage, intramolecular cyclization, and finally, reductive desulfurization to obtain the desired ketone. []
A: Yes, a novel method utilizing thermo-isomerization of 1-vinylcycloalkanols in a flow reactor system (600-650°C) allows for efficient two-carbon ring enlargement, leading to the formation of Cycloundecanone. This procedure can be repeated to generate larger macrocycles. []
A: Cycloundecanone's reaction with dimethylsulfoxonium methylide depends on reaction conditions. While the Corey reaction (yielding oxiranes) dominates under standard conditions, excess base promotes a novel diolefination reaction (termed Yurchenko diolefination), yielding 1,3-terminal dienes. []
A: Base plays a critical role in two steps of the Yurchenko diolefination. It deprotonates the betaine intermediate, facilitating the [, ]-sigmatropic rearrangement. Subsequently, it significantly accelerates the elimination of sulfenic acid from the γ-unsaturated sulfoxide, leading to the formation of the diene product. []
A: Yes, ring size influences the reactivity of cyclic ketones in the Yurchenko reaction. Studies show that medium-sized rings like cyclodecanone exhibit lower reactivity compared to smaller (cycloheptanone) or larger (cycloundecanone, cyclododecanone) rings. []
A: Yes, Cycloundecanone, along with other complexants like cyclononanone and cyclodecanone, enhances the enzymatic conversion of maltose, maltotriose, and maltohexaose to β-CD by Bacillus macerans cyclodextrin glucanotransferase. []
A: Studies show that alcohols (C2-C14) and hydrocarbons (C3-C15) generally enhance CD production. While hydrocarbons predominantly favor β-CD, alcohol selectivity varies with chain length and branching. Longer, straight-chain alcohols tend to favor α-CD production. []
A: Yes, besides microwave spectroscopy, dipole moment measurements and CNDO/2 calculations were employed to investigate the conformational preferences of Cycloundecanone, suggesting the presence of conformations with an endocyclic carbonyl group orientation. []
A: Yes, X-ray crystallographic studies have been conducted on Cycloundecanone at low temperatures (-165°C). These studies provide valuable information about the molecular conformation and packing arrangements in the solid state. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



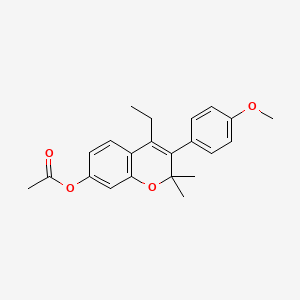



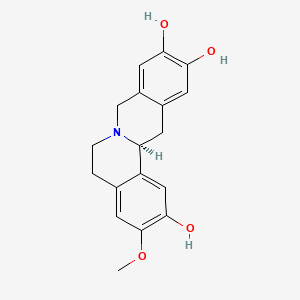
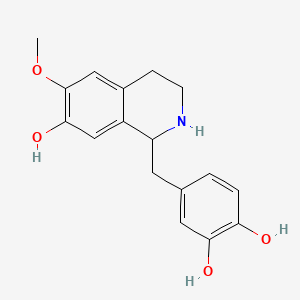
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methyl phosphate](/img/structure/B1197820.png)
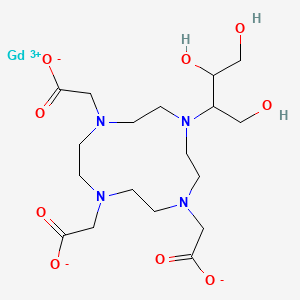
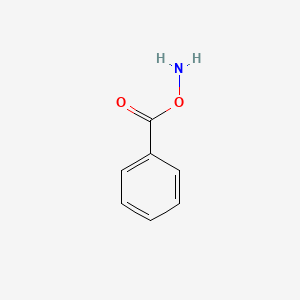
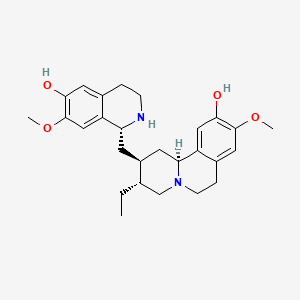
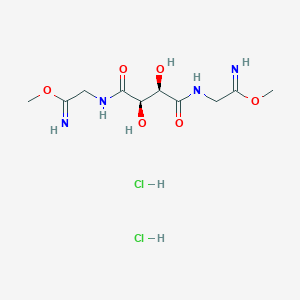
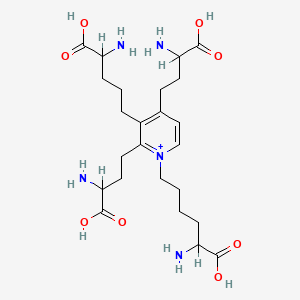
![(2S,3R)-3-hydroxy-2-[[methyl(7H-purin-6-yl)carbamoyl]amino]butanoic acid](/img/structure/B1197832.png)
